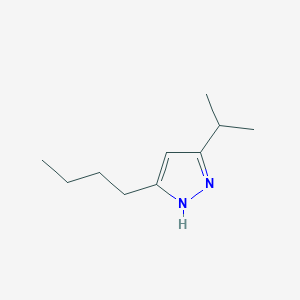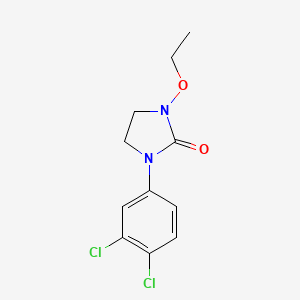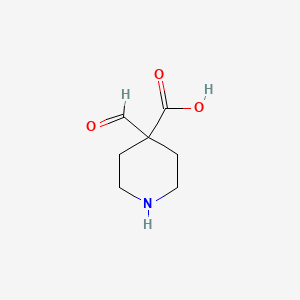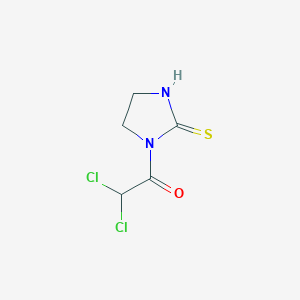
2-Isocyanatobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanatobenzaldehyde is an organic compound characterized by the presence of both an isocyanate group (-N=C=O) and an aldehyde group (-CHO) attached to a benzene ring. This compound is of significant interest in organic synthesis due to its dual functional groups, which allow it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isocyanatobenzaldehyde can be synthesized through several methods. One common approach involves the reaction of o-nitrobenzaldehyde with phosgene (COCl2) in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Isocyanatobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reactions with amines, alcohols, and water are usually carried out under mild conditions, often at room temperature.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Ureas, carbamates, and amines.
Scientific Research Applications
2-Isocyanatobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-Isocyanatobenzaldehyde involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophiles to form stable adducts, while the aldehyde group can undergo various transformations depending on the reaction conditions. These reactions often involve the formation of covalent bonds with target molecules, leading to changes in their chemical and physical properties .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the isocyanate group, making it less reactive in certain types of reactions.
Phenyl isocyanate: Lacks the aldehyde group, limiting its use in reactions that require both functional groups.
o-Nitrobenzaldehyde: Contains a nitro group instead of an isocyanate group, leading to different reactivity patterns.
Uniqueness
2-Isocyanatobenzaldehyde is unique due to the presence of both an isocyanate and an aldehyde group on the same benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
80790-59-6 |
|---|---|
Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
2-isocyanatobenzaldehyde |
InChI |
InChI=1S/C8H5NO2/c10-5-7-3-1-2-4-8(7)9-6-11/h1-5H |
InChI Key |
SDTQCFPIAPMHFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Z)-Butylideneamino]benzoic acid](/img/structure/B13946216.png)
![4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946219.png)
![2-Butylbicyclo[2.2.1]heptane](/img/structure/B13946222.png)

![3-(piperidin-4-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13946234.png)

![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)



![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)

